Product packaging for (2,6-Dimethylanilino)acetonitrile(Cat. No.:CAS No. 30123-97-8)

(2,6-Dimethylanilino)acetonitrile

Cat. No.: B1627887
CAS No.: 30123-97-8
M. Wt: 160.22 g/mol
InChI Key: DGQXLXYAIMZQIC-UHFFFAOYSA-N
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Description

(2,6-Dimethylanilino)acetonitrile is a chemical compound of interest in organic synthesis and pharmaceutical research. It features a nitrile group (-C≡N) attached to a 2,6-dimethylaniline moiety. The nitrile functional group is a versatile precursor that can be transformed into other important functional groups, such as amines, carboxylic acids, and amides, making it a valuable intermediate for constructing more complex molecules . The 2,6-dimethyl substitution on the aniline ring can influence the molecule's steric and electronic properties, potentially affecting its reactivity and interaction in chemical and biological systems. In a research context, related anilino nitrile structures have been investigated for their behavior in excited-state processes, such as proton transfer, when studied in polar aprotic solvents like acetonitrile . As a solvent, acetonitrile is prized for its high dielectric constant and ability to dissolve a wide range of ionic and nonpolar compounds, which is advantageous in various synthetic and analytical applications . Researchers utilize such compounds as building blocks for the synthesis of potential active pharmaceutical ingredients (APIs), ligands for catalysts, and other fine chemicals. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet for detailed handling and hazard information. Acetonitrile, a common solvent, is metabolized in the body to hydrogen cyanide, and exposure should be managed with appropriate safety protocols .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2 B1627887 (2,6-Dimethylanilino)acetonitrile CAS No. 30123-97-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,6-dimethylanilino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-8-4-3-5-9(2)10(8)12-7-6-11/h3-5,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQXLXYAIMZQIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30607743
Record name (2,6-Dimethylanilino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30607743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30123-97-8
Record name (2,6-Dimethylanilino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30607743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,6 Dimethylanilino Acetonitrile and Its Derivatives

Established Synthetic Routes to (2,6-Dimethylanilino)acetonitrile

Reactions Involving Benzenesulphonate-acetonitrile and 2,6-Dimethylaniline (B139824)

A primary method for the synthesis of this compound involves the reaction of benzenesulphonate-acetonitrile with 2,6-dimethylaniline. prepchem.com In this procedure, a solution of benzenesulphonate-acetonitrile in ethyl acetate (B1210297) is added dropwise to a solution of 2,6-dimethylaniline, also in ethyl acetate. prepchem.com The resulting mixture is then heated under reflux for several hours. prepchem.com Following the reaction, the mixture is cooled, leading to the precipitation of excess aniline (B41778) benzenesulphonate, which is subsequently removed by filtration. prepchem.com The remaining filtrate is evaporated to dryness. prepchem.com The crude product is then taken up in ether, and any insoluble materials are filtered off. prepchem.com After evaporating the ether, the final product is purified by crystallization from a petroleum ether/benzene mixture. prepchem.com

Optimization of Reaction Conditions and Solvent Effects in Preparation

The choice of solvent plays a critical role in the synthesis of this compound and its derivatives. Ethyl acetate is a commonly used solvent for the reaction between benzenesulphonate-acetonitrile and 2,6-dimethylaniline, facilitating the reaction and the subsequent separation of byproducts. prepchem.com The use of a non-polar solvent mixture like petroleum ether/benzene is effective for the final purification step of crystallization. prepchem.com The efficiency of many organic reactions can be significantly influenced by the solvent medium. For instance, acetonitrile (B52724) is noted for its high affinity for analytic stability, while dimethyl sulfoxide (B87167) (DMSO) is used to maintain the solubility of compounds during certain processes. researchgate.net The selection of an appropriate solvent is crucial for maximizing yield and purity, as different solvents can affect reaction rates and the solubility of reactants and products. researchgate.net

Precursor Synthesis and Transformations Involving the 2,6-Dimethylaniline Moiety

The synthesis of derivatives often begins with the modification of the 2,6-dimethylaniline core structure.

Acylation Reactions with Chloroacetyl Chloride

A key transformation of 2,6-dimethylaniline is its acylation with chloroacetyl chloride. This reaction is a fundamental step in the synthesis of various derivatives, including the well-known anesthetic, Lidocaine (B1675312). umass.eduacs.orgmuni.cz The reaction is typically carried out in glacial acetic acid, often in the presence of sodium acetate. umass.eduacs.orgmuni.cz The acylation occurs selectively at the nitrogen atom of the aniline, a reflection of the high reactivity of nucleophiles with acid chlorides. umass.edu The electrophilicity of the carbonyl carbon in chloroacetyl chloride is enhanced by the electron-withdrawing effects of both the chlorine and oxygen atoms. umass.edu This high reactivity allows for the efficient formation of N-(2,6-dimethylphenyl)chloroacetamide. acs.orgmuni.cz

Table 1: Reagents and Conditions for Acylation of 2,6-Dimethylaniline

Reagent 1Reagent 2SolventCatalyst/AdditiveProduct
2,6-DimethylanilineChloroacetyl ChlorideGlacial Acetic AcidSodium AcetateN-(2,6-Dimethylphenyl)chloroacetamide

Coupling Reactions for Anilinoacetonitrile Derivative Formation

The formation of anilinoacetonitrile derivatives can be achieved through various coupling reactions. These reactions are essential for creating carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for introducing aryl and vinyl groups. youtube.comnih.gov While Stille couplings with organotin compounds offer the advantage of high air and moisture stability, they may not always provide satisfactory results for the arylation of certain heterocyclic systems. nih.gov In contrast, Suzuki couplings, which utilize boronic acids, have been successfully employed for the arylation of N-acetyl diazocines, yielding good results. nih.gov The Buchwald-Hartwig amination is another important coupling reaction used to form carbon-nitrogen bonds, enabling the synthesis of amino-substituted derivatives. nih.gov

Strategies for Introducing the Nitrile Functionality in Aniline Derivatives

Several strategies exist for the introduction of the nitrile (-CN) group into aniline derivatives and other organic molecules. A common method involves the reaction of a halogenoalkane with sodium or potassium cyanide in an ethanol (B145695) solution, which results in the substitution of the halogen with a nitrile group. chemguide.co.uklibretexts.org This method is useful for extending carbon chains. chemguide.co.uklibretexts.org Another approach is the dehydration of amides using a dehydrating agent like phosphorus(V) oxide (P₄O₁₀) or thionyl chloride (SOCl₂). chemguide.co.uklibretexts.orgyoutube.com

The direct cyanation of amines can also be accomplished. For instance, the oxidative dehydrogenation of amines has emerged as an efficient route to nitriles. researchgate.net Ruthenium-catalyzed oxidative cyanation of tertiary amines with sodium cyanide under molecular oxygen provides α-aminonitriles in excellent yields. organic-chemistry.org Furthermore, aldehydes and ketones can be converted to hydroxynitriles (cyanohydrins) through the addition of hydrogen cyanide, a reaction often performed using sodium or potassium cyanide in a slightly acidic aqueous solution. chemguide.co.uklibretexts.org

Modern Advances and Green Chemistry Approaches in Related Syntheses

The principles of green chemistry, which advocate for the reduction of waste, energy consumption, and the use of hazardous substances, are increasingly being integrated into the synthesis of aromatic nitriles. jocpr.comsouthmountaincc.edu These principles guide the development of new synthetic routes that are not only more sustainable but often also more efficient. jocpr.comresearchgate.net

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. jmest.org By directly heating the reactants, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purer products. jmest.orgnih.gov This technique has been successfully applied to a variety of organic reactions, including the synthesis of heterocyclic compounds and other molecules requiring nucleophilic substitution. clockss.orgnih.govresearchgate.net

While a specific protocol for the microwave-assisted synthesis of this compound is not extensively documented in publicly available literature, a general procedure can be extrapolated from similar reactions. The synthesis would likely involve the reaction of 2,6-dimethylaniline with a haloacetonitrile (e.g., chloroacetonitrile (B46850) or bromoacetonitrile) in the presence of a suitable base to neutralize the hydrogen halide formed during the reaction. The reaction could be carried out in a solvent or under solvent-free conditions, a common practice in green chemistry to reduce volatile organic compound (VOC) emissions. jmest.org

A hypothetical microwave-assisted synthesis might involve charging a microwave reactor vessel with 2,6-dimethylaniline, a slight excess of the haloacetonitrile, and a base such as potassium carbonate or triethylamine. A high-boiling point, polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) could be used to facilitate the reaction, although solvent-free conditions would be preferable from a green chemistry perspective. The reaction mixture would then be subjected to microwave irradiation at a controlled temperature and for a short duration.

The advantages of such a protocol would include a significant reduction in reaction time compared to conventional heating, potentially leading to a more energy-efficient process. Furthermore, the rapid heating can minimize the formation of side products, leading to a cleaner reaction profile and simplifying purification.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis in Related Reactions

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time Typically several hours Often reduced to minutes nih.gov
Energy Consumption Higher due to prolonged heating Lower due to shorter reaction times and direct heating jmest.org
Product Yield Variable, can be lower Often higher clockss.orgnih.gov
Product Purity May require extensive purification Generally higher with fewer byproducts nih.gov
Solvent Use Often requires large volumes of solvents Can be performed with less solvent or solvent-free jmest.org

Theoretical and Computational Studies of 2,6 Dimethylanilino Acetonitrile and Analogues

Quantum Chemical Investigations (e.g., Density Functional Theory Methods)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, enabling the accurate prediction of molecular properties. prepchem.com By calculating the electron density, DFT can be used to understand the reactivity and selectivity of complex molecules like (2,6-Dimethylanilino)acetonitrile. acs.org

Prediction of Reactivity and Selectivity in Acetonitrile (B52724) Derivatives

The reactivity of acetonitrile derivatives can be rationalized using conceptual DFT, which provides a framework for understanding chemical reactions. The frontier molecular orbital (FMO) theory is a key component, where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) dictate the molecule's ability to donate or accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability; a smaller gap generally implies higher reactivity. acs.org For a molecule like this compound, the nitrogen atom of the amino group and the aromatic ring are expected to be the primary sites for electrophilic attack due to their high electron density.

Analysis of Global Quantum Descriptors (e.g., Global Electrophilicity Index)

The global electrophilicity index (ω), in particular, is a powerful tool for classifying molecules. It is defined as ω = μ²/2η, where μ is the electronic chemical potential (approximately the average of the HOMO and LUMO energies). Molecules can be categorized as strong electrophiles (ω > 1.5 eV), moderate electrophiles (0.8 < ω < 1.5 eV), or marginal electrophiles (ω < 0.8 eV). For an aniline (B41778) derivative like this compound, which is generally electron-rich, a low electrophilicity index would be expected, indicating a greater propensity to act as a nucleophile.

Table 1: Illustrative Global Quantum Descriptors for a Hypothetical Acetonitrile Derivative
DescriptorSymbolValue (eV)Significance
HOMO EnergyEHOMO-5.8Electron-donating ability
LUMO EnergyELUMO-0.5Electron-accepting ability
Energy GapΔE5.3Chemical stability and reactivity
Electronegativityχ3.15Tendency to attract electrons
Chemical Hardnessη2.65Resistance to change in electron distribution
Global Electrophilicity Indexω0.59Overall electrophilic nature

Fukui Function Analysis for Local Reactivity and Nucleophilicity

There are three main types of Fukui functions:

f⁺(r): for nucleophilic attack (addition of an electron)

f⁻(r): for electrophilic attack (removal of an electron)

f⁰(r): for radical attack

By calculating the condensed Fukui functions for each atom, the most likely sites for nucleophilic and electrophilic attack can be identified. For this compound, the nitrogen atom of the amino group is expected to have a high f⁻ value, making it a prime target for electrophiles. Conversely, the carbon atom of the nitrile group might exhibit a higher f⁺ value, indicating its susceptibility to nucleophilic attack.

Table 2: Illustrative Condensed Fukui Function Values for Key Atoms in a Hypothetical Anilinoacetonitrile Analogue
Atomf⁺ (Nucleophilic Attack)f⁻ (Electrophilic Attack)Most Likely Reaction
Amino Nitrogen0.050.35Electrophilic Attack
Nitrile Carbon0.250.08Nucleophilic Attack
Aromatic Carbon (ortho)0.030.15Electrophilic Attack
Aromatic Carbon (para)0.040.18Electrophilic Attack

Electrostatic Potential (ESP) Mapping

The molecular electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with colors indicating regions of different potential. Red typically signifies electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the ESP map would likely show a region of high negative potential around the nitrogen atom of the amino group and the π-system of the aromatic ring, confirming their nucleophilic character. The area around the nitrile group, particularly the carbon atom, would likely exhibit a more positive potential.

Molecular Dynamics Simulations of Aniline-Acetonitrile Systems

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into processes like solvation and conformational changes.

Solvation Dynamics in Polar Solvents

The solvation of a solute in a polar solvent like acetonitrile is a complex process involving the reorganization of solvent molecules around the solute. MD simulations can track the interactions between the solute and solvent molecules over time. Studies on the solvation of aniline in acetonitrile-water mixtures have shown that the presence of the amino group significantly influences the solvation enthalpy.

In the case of a related compound, dimethylaniline (DMA), in acetonitrile, MD simulations have been used to study the dynamics of cage escape in photoredox processes. These simulations revealed that the solvation of the DMA radical cation is more favorable in acetonitrile than in less polar solvents. The radial distribution functions calculated from these simulations show the arrangement of acetonitrile molecules around the DMA, providing a detailed picture of the solvation shell. For this compound, similar simulations would be expected to show a well-defined solvation shell of acetonitrile molecules, with the nitrogen atoms of the solvent likely oriented towards the more positive regions of the solute. The dynamics of this solvation shell would be crucial in understanding the reactivity and behavior of the compound in solution.

Bimolecular Encounter Dynamics

Bimolecular reactions are fundamental to chemical kinetics, involving the collision of two reactant molecules to form products. youtube.comunizin.org These reactions proceed through a transition state and typically occur in a single step without the formation of intermediates. youtube.com The rate of a bimolecular reaction is dependent on the concentration of both reacting species. unizin.orgyoutube.com

In the context of this compound and its analogues, the dynamics of bimolecular encounters are crucial for understanding their reactivity. For instance, the photoinduced electron transfer between a Fe(III) N-heterocyclic carbene photosensitizer and dimethylaniline (DMA), an analogue of the aniline portion of this compound, has been studied in different solvents. acs.org Molecular dynamics simulations revealed that the solvent environment significantly influences the cage-escape yields of the resulting radical-cation and neutral photoproducts. acs.org Specifically, acetonitrile was found to provide more favorable solvation compared to dichloromethane (B109758) following the initial charge separation. acs.org

The study of bimolecular excited-state proton-coupled electron transfer (PCET) provides further insight into the reaction dynamics of related systems. In the reaction of a ruthenium complex with N-methyl-4,4'-bipyridinium (MQ+) in dry acetonitrile, PCET was observed. nih.gov The reaction products could be distinguished from those of excited-state electron transfer (ET) and excited-state proton transfer (PT) by their distinct visible absorption spectra. nih.govnih.gov The relative free energies of ET* and PT* were found to influence the reaction pathway. nih.gov

The table below summarizes key aspects of bimolecular reactions relevant to the study of this compound and its analogues.

FeatureDescriptionReference
Definition A reaction involving the collision of two molecules. youtube.comunizin.org
Mechanism Typically a single elementary step passing through a transition state. youtube.com
Kinetics Second-order overall, first-order with respect to each reactant. unizin.orgyoutube.com
Solvent Effects The solvent can influence product yields by affecting cage-escape dynamics. acs.org
PCET *A concerted process of electron and proton transfer that can occur in bimolecular excited states. nih.gov

Electronic Structure and Coordination Bonding Analysis

The electronic structure and coordination bonding of nitriles and isocyanides, the functional groups present in this compound, are central to their interaction with transition metals.

Nitriles (R-C≡N) and their isomers, isocyanides (R-N⁺≡C⁻), are versatile ligands in coordination chemistry, forming complexes with a wide range of transition metals. wikipedia.orgunibo.itnih.gov Nitriles typically act as L-type ligands, meaning they are neutral two-electron donors. wikipedia.org They are generally considered weak Lewis bases and can be labile ligands in coordination complexes. wikipedia.org

Isocyanides are also L-type ligands but are generally stronger Lewis bases and weaker π-acceptors compared to the isoelectronic carbon monoxide (CO). wikipedia.org This difference in electronic properties leads to distinct reactivity; for example, isocyanide complexes are more susceptible to protonation than their carbonyl counterparts. wikipedia.orgwikipedia.org

The coordination of nitriles and isocyanides to transition metals can occur in different modes. The most common is the end-on (η¹) coordination, where the ligand binds to the metal through the lone pair of electrons on the nitrogen (for nitriles) or carbon (for isocyanides). nih.govnih.gov In some cases, particularly with low-valent metals, nitriles can also bind in a side-on (η²) fashion. wikipedia.org

The synthesis of transition metal nitrile complexes can often be achieved by dissolving an anhydrous metal salt in the nitrile solvent. wikipedia.org For instance, complexes of the type [M(NCMe)₆]²⁺ (where M is a transition metal and NCMe is acetonitrile) are well-known. wikipedia.org

The table below provides examples of transition metal complexes with nitrile and isocyanide ligands.

Complex TypeExamplesReference
Homoleptic Nitrile Complexes V(MeCN)₆, Cr(MeCN)₆₂, Fe(MeCN)₆₂, Ni(MeCN)₆₂, [Cu(MeCN)₄]⁺ wikipedia.org
Homoleptic Isocyanide Complexes Fe₂(tBuNC)₉ wikipedia.org
Mixed Ligand Complexes [MoReCp(μ-H)(μ-PCy₂)(CO)₅(NCMe)] uniovi.es

The electronic structure of nitrile and isocyanide complexes directly influences their structural and spectroscopic properties. The nature of the metal-ligand bond, specifically the degree of σ-donation and π-backbonding, is reflected in bond lengths, bond angles, and vibrational frequencies. unibo.itnih.gov

In nitrile complexes, coordination to a metal center generally leads to an increase in the C≡N stretching frequency (ν(CN)) in the infrared (IR) spectrum compared to the free nitrile. researchgate.net This is attributed to the σ-donation from the nitrogen lone pair to the metal, which strengthens the C≡N bond. nih.gov Conversely, in electron-rich metal complexes where π-backbonding from the metal to the π* orbitals of the nitrile is significant, a decrease in ν(CN) can be observed. nih.govwikipedia.org

For isocyanide complexes, the ν(C≡N) band is also a diagnostic tool. wikipedia.org Similar to nitriles, σ-donation to the metal increases the stretching frequency, while π-backbonding decreases it. wikipedia.org The M-C-N angle in terminal isocyanide complexes provides an indication of the extent of π-backbonding; a deviation from linearity (180°) suggests significant backbonding. wikipedia.org

Computational studies, such as Density Functional Theory (DFT), are valuable for elucidating the electronic structure and bonding in these complexes. unibo.itnih.govacs.org DFT calculations can provide insights into bond energies, charge distribution, and the relative contributions of σ-donation and π-backbonding, which may not always correlate directly with simple spectroscopic data. unibo.itnih.gov For example, in a series of diiron nitrile complexes, DFT calculations revealed that the degree of Fe → N π-back-donation and the Fe–N bond energies did not directly match the trend expected from the electron-donating power of the nitrile substituent. unibo.itnih.gov

The following table summarizes the correlation between bonding, structure, and spectroscopy in nitrile and isocyanide complexes.

PropertyCorrelation with BondingReference
ν(CN) in Nitrile Complexes Increases with σ-donation, decreases with π-backbonding. nih.govresearchgate.net
ν(CN) in Isocyanide Complexes Increases with σ-donation, decreases with π-backbonding. wikipedia.org
M-C-N angle in Isocyanide Complexes Deviation from 180° indicates significant π-backbonding. wikipedia.org
Metal-Ligand Bond Length Influenced by the balance of σ-donation and π-backbonding. unibo.itnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate

QSAR models are computational tools that relate the chemical structure of a compound to its biological or environmental activity. nih.govnih.gov These models are increasingly used to predict the environmental fate of chemicals, such as their biodegradability and bioaccumulation potential, as an alternative to experimental testing. nih.govresearchgate.net

The prediction of biodegradability is crucial for assessing the environmental risk of chemicals. nih.gov QSAR models for ready biodegradability have been developed using various molecular descriptors and machine learning algorithms. nih.govuci.edu These models aim to classify chemicals as either readily biodegradable or not readily biodegradable. uci.edu For instance, a dataset of 1055 chemicals with experimental biodegradability data has been used to build and validate such models. researchgate.netuci.edu While specific QSAR studies on this compound were not found, the principles of these models can be applied to predict its behavior. For example, acetonitrile is known to be readily biodegraded by various bacteria. who.int

Bioaccumulation potential, often characterized by the bioconcentration factor (BCF), is another key parameter in environmental risk assessment. nih.gov For ionizable organic compounds like anilinoacetonitriles, the bioaccumulation potential is influenced by factors such as hydrophobicity (log Kₒw) and susceptibility to biotransformation. nih.gov The pH of the environment can also play a significant role by affecting the charge state of the molecule and thus its uptake and elimination. nih.gov For example, the degradate of the pesticide metalaxyl (B1676325), N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-L-alanine, which shares the 2,6-dimethylanilino moiety, has been studied for its environmental fate. epa.gov

The table below outlines the key concepts in QSAR modeling for the environmental fate of anilinoacetonitriles.

EndpointKey Factors in QSAR ModelsReference
Biodegradability Molecular descriptors, functional groups, structural alerts. nih.govuci.edu
Bioaccumulation Hydrophobicity (log Kₒw), biotransformation rates, pH (for ionizable compounds). nih.gov

Applications in Chemical Synthesis and Advanced Materials Research

Role as a Building Block for Complex Organic Molecules

The chemical reactivity of (2,6-Dimethylanilino)acetonitrile, particularly the nitrile group and the activated methylene (B1212753) group adjacent to the nitrogen atom, allows for its use as a foundational element in the synthesis of more complex molecular architectures.

Synthesis of Imidazo[1,2-a]pyrimidine (B1208166) Derivatives

Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities, including acting as anxiolytic and anticonvulsant agents. nih.gov The synthesis of these derivatives often involves the condensation of a 2-aminopyrimidine (B69317) with an α-haloketone in what is known as the Chichibabin reaction. nih.gov While direct utilization of this compound in this specific reaction is not extensively documented, its structural motifs are present in related synthetic strategies. For instance, the synthesis of various imidazo[1,2-a]pyrimidine derivatives has been achieved through microwave-assisted reactions of 2-aminopyrimidine with different aromatic amines and aldehydes, highlighting the modularity of these synthetic routes. nih.gov The development of new synthetic methods, such as those using gold nanoparticles as catalysts, further expands the possibilities for creating diverse imidazo[1,2-a]pyrimidine libraries. nih.gov

One of the common methods for the synthesis of imidazo[1,2-a]pyrimidines involves the reaction between 2-aminopyrimidine and α-haloketones. nih.gov Although direct use of this compound in this context is not explicitly detailed in readily available literature, the broader class of α-amino nitriles are known to be versatile precursors for various heterocyclic compounds. rsc.org The synthesis of substituted imidazo[1,2-a]pyrimidin-5(1H)-ones, for example, has been accomplished through the reaction of 2-aminoimidazole sulfate (B86663) with β-keto esters. capes.gov.br

Precursor for Pharmaceutical Intermediates and Related Scaffolds

This compound is a direct precursor to key pharmaceutical intermediates, most notably in the synthesis of local anesthetics. The structurally related compound, 2,6-dimethylaniline (B139824), is a well-established starting material for the synthesis of lidocaine (B1675312), a widely used local anesthetic and antiarrhythmic drug. cerritos.edumuni.czsandiego.edu The synthesis of lidocaine involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride to form α-chloro-2,6-dimethylacetanilide. cerritos.edumuni.czcore.ac.uk This intermediate is then reacted with diethylamine (B46881) to yield lidocaine. muni.cz The synthesis of α-chloro-2,6-dimethylacetanilide can be achieved with high yields using various solvents, including ethyl acetate (B1210297) and tetrahydrofuran. core.ac.ukprepchem.com

The α-amino nitrile functionality is a valuable synthon in medicinal chemistry. mdpi.combohrium.com These compounds can be converted into a variety of other functional groups, making them versatile building blocks for drug discovery. rsc.org

PrecursorIntermediateFinal Product (Example)Application
2,6-Dimethylaniline2-Chloro-N-(2,6-dimethylphenyl)acetamideLidocaineLocal Anesthetic

This table showcases the synthetic relationship between the precursor and a key pharmaceutical product.

Utility in the Synthesis of Agrochemicals (e.g., Pesticides, Herbicides, Fungicides)

The 2,6-dimethylaniline core, and by extension its acetonitrile (B52724) derivative, is a crucial component in the synthesis of several agrochemicals. For instance, 2,6-xylidine (an alternative name for 2,6-dimethylaniline) is a precursor to the fungicide metalaxyl (B1676325) and the herbicide metazachlor (B166288). chemicalbook.com The synthesis of metazachlor involves the reaction of 1H-pyrazole-1-methanamine, N-(2,6-dimethylphenyl)-, and chloroacetyl chloride. chemicalbook.com

The broader class of α-amino nitriles has been investigated for their insecticidal properties. For example, a series of α-amino nitriles, which are structural analogs of girgensohnine, have been synthesized and screened for their larvicidal and adulticidal activities against Aedes aegypti, the vector for diseases like dengue and zika. scienceopen.comresearchgate.net This highlights the potential for derivatives of this compound to be explored for similar applications in pest control. bohrium.com

Design and Application as Ligands in Coordination Chemistry

The nitrile group in this compound possesses a lone pair of electrons on the nitrogen atom, making it a potential ligand for coordination to metal centers. wikipedia.orgyoutube.comyoutube.comyoutube.com Transition metal nitrile complexes are a well-established class of compounds, often used as precursors for further reactions due to the labile nature of the nitrile ligand. wikipedia.orgyoutube.comyoutube.com

While specific studies focusing solely on this compound as a ligand are not abundant, the coordination chemistry of acetonitrile and other nitrile-containing molecules has been extensively studied. wikipedia.orgresearchgate.netnih.govrsc.orgresearchgate.net These complexes are typically synthesized by dissolving an anhydrous metal salt in the nitrile solvent or by oxidizing a metal in the presence of the nitrile. wikipedia.org The bonding in these complexes involves the donation of the nitrogen lone pair to the metal center. youtube.comyoutube.comyoutube.com The coordination number and geometry of the resulting complex depend on the metal ion and the steric and electronic properties of the ligands. youtube.comyoutube.comyoutube.com For instance, octahedral, tetrahedral, and square planar geometries are common. youtube.comyoutube.comyoutube.com

The reactivity of coordinated nitriles can be significantly different from the free ligand. For example, the crucial role of acetonitrile has been observed in the mechanism of Pd(II)-catalyzed activation of polar vinyl monomers, where it can influence the reaction pathway. nih.gov This suggests that complexes of this compound could exhibit interesting catalytic properties or serve as precursors for more complex organometallic structures.

Development of Specialty Chemicals and Dyes

The aromatic amine functionality within this compound provides a scaffold for the synthesis of dyes, particularly azo dyes. Azo dyes are a large and important class of colored compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group) connecting two aromatic rings. unb.ca They are synthesized via a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with a suitable coupling component. unb.ca

While direct examples of dyes synthesized from this compound are not prominent in the literature, its parent amine, 2,6-dimethylaniline, can be diazotized and coupled to form azo dyes. The resulting dyes would have their color and properties influenced by the substitution pattern on the aromatic rings. The synthesis of azo dyes is a well-established industrial process, and a wide variety of colors can be achieved by changing the aniline (B41778) and coupling components. unb.cayoutube.com Furthermore, azo dyes can be used to form metal-complex dyes, where a metal ion is coordinated to the dye molecule, often enhancing its properties such as lightfastness. Acetonitrile is also used as a solvent in the analysis and preparation of some dye mixtures. nih.govalfa-chemistry.com

Mechanistic Investigations of Biological Activity Research Oriented

Exploration of Novel Modes of Action for Amino-Acetonitrile Derivatives

Amino-acetonitrile derivatives (AADs) represent a significant class of synthetic compounds, primarily recognized for their potent anthelmintic properties. nih.gov The exploration of their mode of action has revealed a novel mechanism that sets them apart from previously established anthelmintics like benzimidazoles, imidazothiazoles, and macrocyclic lactones. wormboss.com.au This unique mechanism is a key factor in their effectiveness against nematode strains that have developed resistance to other drug classes. nih.govnih.gov

The primary mode of action for AADs involves their function as nematode-specific acetylcholine (B1216132) receptor (nAChR) agonists. wikipedia.org Specifically, compounds like monepantel (B609222), a prominent AAD, act as positive allosteric modulators of the DEG-3/DES-2 subtype of nAChRs. researchgate.net This interaction leads to the hypercontraction of the somatic muscles in nematodes, resulting in spastic paralysis and their subsequent rapid expulsion from the host organism. wikipedia.orgresearchgate.net The specificity of this action is a crucial aspect of their pharmacological profile, as the targeted receptor subtype has been identified only in nematodes, which contributes to the low toxicity observed in mammals. wormboss.com.aunih.gov

Initial discovery of the anthelmintic activity of AADs was achieved through high-throughput screening programs that utilized larval development assays for parasitic nematodes such as Haemonchus contortus and Trichostrongylus colubriformis. nih.govresearchgate.net Subsequent in vivo testing in rodent models confirmed their efficacy. researchgate.net The development of monepantel (formerly AAD 1566) as a drug candidate was the result of extensive evaluation of various AADs in both in vitro assays and in vivo studies in sheep and cattle. nih.gov These studies demonstrated that monepantel was effective against both larval and adult stages of numerous pathogenic nematode species. nih.govsemanticscholar.org

A significant finding in the investigation of AADs is their efficacy against multi-drug-resistant nematode isolates. nih.gov This suggests that their novel mode of action bypasses the resistance mechanisms that have evolved in response to other anthelmintic classes, making them a valuable tool in the management of parasitic infections in livestock. wormboss.com.aunih.gov

Molecular Target Identification and Binding Mode Prediction (e.g., Molecular Docking Studies)

The identification of the precise molecular target of amino-acetonitrile derivatives has been a critical step in understanding their biological activity. Research has pinpointed a specific subtype of nicotinic acetylcholine receptors (nAChRs) found in nematodes as the primary target. researchgate.net Monepantel, a key amino-acetonitrile derivative, has been shown to be a positive allosteric modulator of the DEG-3/DES-2 type nAChRs. researchgate.net

For other compounds, molecular docking has been used to predict interactions with their protein targets. For example, in the development of antimicrobial benzothiazole (B30560) derivatives, docking studies were performed against DNA gyrase to understand the probable interactions. nih.gov Similarly, for the synthesis of 2-amino-3-sulfonylpyridines, docking was used to predict binding. acs.org In the context of amino-acetonitrile derivatives, docking studies would aim to elucidate the specific interactions between the compound and the amino acid residues of the DEG-3/DES-2 receptor. These interactions, which may include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are responsible for the allosteric modulation of the receptor and the resulting anthelmintic effect.

Computational approaches, such as those used in the engineering of hydroxynitrile lyase, have also been employed to improve the catalytic activity and enantioselectivity of enzymes. acs.org In these studies, the substrate was docked into the binding site of the enzyme to identify critical residues for affinity and to guide mutations for improved function. acs.org A similar approach could be applied to further refine the structure of amino-acetonitrile derivatives to enhance their binding affinity and efficacy for the nematode-specific nAChR.

The table below illustrates the types of data generated from molecular docking and related computational studies for various compounds.

Compound/SystemTarget ProteinComputational MethodKey Finding
2-(diethylamino)-N-(2,6-dimethylphenyl)-acetamideNot SpecifiedMolecular DockingUnderstanding of pharmacokinetic behavior. doaj.org
Benzothiazole derivativesDNA gyrase (PDB: 3G75)Molecular DockingPrediction of probable interactions with the protein. nih.gov
(R)-2-chloromandelonitrileHydroxynitrile Lyase (PDB ID: 7BOW)Molecular Docking (MOE program)Identification of critical residues for binding affinity. acs.org
β-2-microglobulin homodimerItselfAlphaFold-MultimerAccurate prediction of individual chains but failure to predict the full complex. nih.gov

Enzyme Modulation and Pathway Interrogation Studies for Related Compounds

While direct studies on the enzyme modulation and pathway interrogation of (2,6-Dimethylanilino)acetonitrile are limited, research on related compounds provides a framework for understanding these mechanisms. For example, minoxidil (B1677147), a piperidinopyrimidine derivative, is known to be a prodrug that is converted to its active form, minoxidil sulfate (B86663), by the sulfotransferase enzyme SULT1A1. wikipedia.org It also exhibits anti-fibrotic activity through the inhibition of the enzyme lysyl hydroxylase in fibroblasts. wikipedia.org This inhibition leads to the synthesis of hydroxylysine-deficient collagen. wikipedia.org

In the realm of plant biology, the chemical kakeimide has been identified as a potent and selective inhibitor of GH3 enzymes, which are responsible for the inactivation of the plant hormone auxin by conjugating it to amino acids. pnas.org The inhibition of these enzymes by kakeimide is competitive with respect to the auxin substrate, indole-3-acetic acid (IAA). pnas.org This demonstrates how a small molecule can modulate a key enzymatic pathway to influence physiological processes. pnas.org

Studies on other classes of compounds have also revealed significant enzyme inhibitory activity. For instance, a series of 2-amino-5-styrylacetophenones and their chalcone (B49325) derivatives were screened for their ability to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. nih.gov One compound, in particular, showed significant inhibitory effects against both enzymes. nih.gov Similarly, novel N-substituted sulfonyl amides incorporating a 1,3,4-oxadiazol motif have been synthesized and evaluated for their enzyme inhibition potential. nih.gov

The table below summarizes the findings from enzyme modulation studies on various compounds.

CompoundTarget Enzyme/PathwayEffect
MinoxidilLysyl hydroxylaseInhibition, leading to anti-fibrotic activity. wikipedia.org
KakeimideGH3 enzymes (auxin inactivation pathway)Selective inhibition. pnas.org
2-amino-5-styrylacetophenonesα-glucosidase and α-amylaseInhibition. nih.gov
N-substituted sulfonyl amidesNot specifiedEvaluated for enzyme inhibition. nih.gov

These examples highlight the diverse ways in which small molecules can interact with and modulate the activity of enzymes and biological pathways. Such studies are crucial for elucidating the mechanisms of action of bioactive compounds and for the development of new therapeutic agents.

Metabolic Fate Research for Related Aniline (B41778) Derivatives: Development of Analytical Methodologies for Metabolite Detection

The metabolic fate of aniline derivatives, such as 2,6-dimethylaniline (B139824) (2,6-DMA), is of significant toxicological interest. ebi.ac.uk 2,6-DMA is a known metabolite of the local anesthetic lidocaine (B1675312) and can be found in cigarette smoke. ebi.ac.ukwho.int Research in both humans and rats has shown that the metabolism of 2,6-DMA is similar in both species and can lead to the formation of characteristic hemoglobin adducts. who.int The genotoxicity of 2,6-DMA is believed to be dependent on its metabolism to a key metabolite, dimethylphenyl N-hydroxylamine (DMHA), which can be further converted to a reactive nitrenium ion. nih.gov

The metabolic pathway of 2,6-DMA is presumed to involve N-hydroxylation by cytochrome P450 enzymes to form N-hydroxy-DMA, or hydroxylation of the aromatic ring to produce dimethylaminophenol (DMAP). researchgate.net These metabolites can then undergo further transformation to a dimethylquinone imine, which can participate in redox cycling and generate reactive oxygen species (ROS). researchgate.net The aminophenol metabolites of 2,6-DMA have been found to be considerably more toxic than the corresponding N-hydroxylamines. researchgate.net

The development of sensitive and efficient analytical methodologies is crucial for the detection and quantification of aniline and its metabolites in biological and environmental samples. A variety of techniques have been employed for this purpose.

Liquid Chromatography/Electrochemistry (LC/EC): A reverse-phase LC/EC method has been developed for the simultaneous determination of aniline and its hydroxylated derivatives, including p-aminophenol, o-aminophenol, m-aminophenol, and N-phenylhydroxylamine. nih.gov This method is advantageous as it does not require prior extraction, preconcentration, or derivatization steps and allows for the direct injection of the sample matrix. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of aniline and its metabolites. It has been used to identify aniline as a toxic agent in poisoning cases and to detect metabolites such as acetanilide (B955) and acetaminophen (B1664979) in plasma. nih.gov For the analysis of 2,6-DMA in milk, a method using solid-phase microextraction with GC-MS has been optimized. ebi.ac.uk

High-Performance Liquid Chromatography (HPLC): HPLC is a common technique for the analysis of aniline and its derivatives, as it avoids the need for derivatization that is often required for GC analysis of these polar and thermolabile compounds. thermofisher.com On-line solid-phase extraction (SPE) coupled with HPLC has been used for the sensitive determination of aniline and nitroanilines in water samples. thermofisher.com A mixed-mode stationary phase column has also been utilized for the HPLC analysis of aniline. sielc.com

The table below provides an overview of the analytical methodologies used for the detection of aniline and its derivatives.

Analytical TechniqueTarget AnalytesSample MatrixKey Features
Liquid Chromatography/Electrochemistry (LC/EC)Aniline, p-aminophenol, o-aminophenol, m-aminophenol, N-phenylhydroxylamineMouse liver slice or microsomal preparationsNo prior extraction or derivatization needed. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Aniline, Acetanilide, AcetaminophenPlasmaIdentification of toxic agent and its metabolites. nih.gov
Solid-Phase Microextraction with GC-MS2,6-DimethylanilineMilkOptimized for the analysis of 2,6-DMA. ebi.ac.uk
On-line Solid-Phase Extraction (SPE) HPLCAniline, o-nitroaniline, m-nitroaniline, p-nitroaniline, o,p-dinitroanilineTap and pond waterFull automation, time-saving, and high sensitivity. thermofisher.com
HPLC with Mixed-Mode Stationary PhaseAnilineNot specifiedIsocratic method with a simple mobile phase. sielc.com
Gas Chromatography with Nitrogen Phosphorus Detector (GC/NPD)Aniline and its derivativesEnvironmental samplesMethod 8131 for the determination of aniline and its derivatives. epa.gov

These analytical methods are essential for studying the metabolic pathways of aniline derivatives, assessing human exposure, and understanding the mechanisms of toxicity.

Future Directions and Emerging Research Avenues for 2,6 Dimethylanilino Acetonitrile Research

Development of Novel, Sustainable Synthetic Methodologies

The traditional synthesis of (2,6-Dimethylanilino)acetonitrile often involves reacting 2,6-dimethylaniline (B139824) with a cyanomethylating agent, which may use reagents and solvents with environmental drawbacks. prepchem.com Future research is poised to pivot towards greener and more sustainable synthetic routes.

Key Research Thrusts:

Green Solvents: Acetonitrile (B52724) is a common solvent in organic synthesis, but alternatives with better environmental, health, and safety profiles are being sought. mdpi.comunibo.it Research into replacing conventional solvents with greener options like dimethyl carbonate (DMC) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) could significantly reduce the environmental impact of synthesis. unibo.itmdpi.comresearchgate.net The goal is to find solvents that are not only eco-friendly but also maintain or improve reaction yields and purity. mdpi.com

Catalyst-Free and Milder Conditions: Exploring reactions that proceed without a catalyst or under ambient temperature and pressure would represent a significant step forward in sustainable chemistry. researchgate.net Some modern acetylation reactions, for instance, can occur simply by mixing reagents without external heating, a principle that could be investigated for the synthesis of this compound. researchgate.net

Atom Economy: Future synthetic designs will focus on maximizing atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. sphinxsai.com This involves avoiding protecting groups and using reagents that generate minimal waste. sphinxsai.com For example, developing a direct C-H functionalization approach to introduce the acetonitrile group onto 2,6-dimethylaniline would be a highly atom-economical strategy.

Table 1: Comparison of Conventional vs. Potential Green Synthetic Parameters

Parameter Conventional Approach Future Sustainable Approach
Solvents Ethyl acetate (B1210297), Ether, Benzene prepchem.com Dimethyl carbonate, 2-MeTHF, Water unibo.itmdpi.comcsic.es
Reagents Benzenesulphonate-acetonitrile prepchem.com Direct cyanomethylation sources, activated acetonitrile mdpi.com
Energy Input Heating under reflux prepchem.com Ambient temperature, microwave irradiation researchgate.net
Byproducts Aniline (B41778) benzenesulphonate salts prepchem.com Minimal, ideally recyclable materials sphinxsai.com

Advanced Mechanistic Elucidation of Reaction Pathways

A deep understanding of reaction mechanisms is fundamental to optimizing reaction conditions, improving yields, and controlling selectivity. While the synthesis of this compound can be seen as a nucleophilic substitution, the precise pathway, transition states, and the role of intermediates are areas ripe for detailed investigation.

Key Research Thrusts:

In-situ Spectroscopic Analysis: Techniques like NMR spectroscopy can be used to monitor reactions in real-time. This allows for the detection of transient intermediates, such as palladacycles in palladium-catalyzed reactions, providing direct evidence for the proposed mechanism. nih.govresearchgate.net Applying these methods could reveal the step-by-step formation of this compound.

Computational DFT Studies: Density Functional Theory (DFT) has become a powerful tool for investigating reaction mechanisms. researchgate.net Calculations can map the entire energy profile of a reaction, identifying the lowest energy pathway and the structures of transition states. Such studies could clarify whether the reaction proceeds via a direct S(_N)2-type mechanism or a more complex route, perhaps involving radical intermediates or metal coordination. mdpi.comresearchgate.net For instance, DFT could model the interaction between the nitrogen of the aniline and the electrophilic carbon of the acetonitrile source. chegg.com

Kinetics and Isotope Labeling: Classical kinetic studies can determine the order of the reaction with respect to each reactant, providing insight into the rate-determining step. Furthermore, kinetic isotope effect (KIE) studies, by strategically replacing hydrogen with deuterium, can pinpoint which bonds are broken or formed in the slowest step of the reaction.

Integration of High-Throughput Computational Chemistry for Predictive Modeling

The synergy between computational chemistry and high-throughput screening (HTS) is revolutionizing chemical discovery. tanguaylab.comnih.gov This integrated approach can accelerate the identification of new reactions and molecules with desired properties, moving beyond trial-and-error experimentation.

Key Research Thrusts:

Predictive Reaction Modeling: Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new, untested reactions. chemrxiv.org For this compound, this could involve predicting yields under different catalysts, solvents, and temperature conditions, thereby identifying optimal synthetic protocols before entering the lab.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound in different environments, such as in various solvents or interacting with a biological target. researchgate.net These simulations provide insights into solvation effects, conformational preferences, and binding dynamics, which are crucial for designing applications. acs.org

Virtual Screening for Bioactivity: The structure of this compound can be used as a scaffold for virtual screening campaigns. Computational models can dock millions of virtual derivatives against biological targets (e.g., enzymes, receptors) to predict binding affinities. This high-throughput computational approach can prioritize a smaller number of promising candidates for actual synthesis and biological testing, saving significant time and resources. chemrxiv.orgchemrxiv.org

Table 2: Computational Tools and Their Applications in this compound Research

Computational Tool Application Potential Outcome
Density Functional Theory (DFT) Elucidate reaction mechanisms researchgate.net Optimized reaction conditions, understanding of selectivity
Molecular Dynamics (MD) Simulate molecular behavior in solution researchgate.netacs.org Prediction of physical properties and interaction dynamics
Machine Learning (ML) Predict reaction outcomes and properties chemrxiv.org Rapid optimization of synthetic routes, hit prioritization
Virtual High-Throughput Screening Identify potential biological targets nih.govchemrxiv.org Discovery of new leads for drug development

Exploration of Undiscovered Applications in Chemical Biology and Advanced Materials Science

While this compound is a known chemical intermediate, its potential applications in more specialized fields remain largely unexplored. Its structure, featuring a nucleophilic amine, a versatile nitrile group, and a sterically hindered aromatic ring, suggests it could be a valuable building block for functional molecules.

Key Research Thrusts:

Chemical Biology Probes: The aniline scaffold is present in many fluorescent dyes. Future research could focus on modifying the this compound structure to create novel fluorescent probes. These probes could be designed to detect specific ions, reactive oxygen species, or to label biomolecules within living cells, leveraging the unique electronic properties of the substituted aniline. Related dicyanoaniline compounds are known to exhibit fluorescence. researchgate.net

Precursors for Bioactive Molecules: The core structure is related to local anesthetics like Lidocaine (B1675312), which is derived from 2,6-dimethylaniline. umass.edunih.gov The nitrile group of this compound offers a chemical handle for elaboration into various other functional groups (e.g., carboxylic acids, amines, tetrazoles), opening pathways to new classes of potential therapeutic agents. ambeed.combyjus.com Research could explore derivatives for activities such as anticancer or antimicrobial effects, similar to other substituted anilines. researchgate.net

Monomers for Advanced Polymers: The difunctional nature of the molecule (amine and nitrile) makes it a candidate for polymerization reactions. Research could investigate its use as a monomer for creating specialty polymers with tailored properties, such as high thermal stability, specific optical properties, or enhanced solubility, potentially for use in light-emitting diodes or as magnetic polymers. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing (2,6-dimethylanilino)acetonitrile, and what experimental conditions are critical for optimizing yield?

The compound is typically synthesized via condensation reactions. For example, analogous structures (e.g., β-diketimine derivatives) are prepared by reacting 2,6-dimethylaniline with acetonitrile derivatives under acid catalysis. Key parameters include:

  • Acid catalyst selection : HCl or acetic acid in ethanol facilitates protonation and tautomer stabilization .
  • Temperature control : Reactions are often conducted under reflux (70–80°C) to ensure complete imine formation while avoiding decomposition.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol is recommended .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

  • Chromatography : HPLC and GC with UV/Vis or MS detection are standard for purity assessment. For example, acetonitrile-based mobile phases (e.g., 0.1% formic acid in acetonitrile/water) improve resolution .
  • Spectroscopy :
    • NMR : 1H^1H and 13C^{13}C NMR identify aromatic protons (δ 6.8–7.2 ppm) and nitrile groups (δ ~120 ppm).
    • IR : Stretching vibrations at ~2220 cm1^{-1} confirm the C≡N group .
  • Mass spectrometry : High-resolution ESI-MS provides molecular ion ([M+H]+^+) and fragmentation patterns .

Q. How can researchers address chromatographic challenges when analyzing this compound in complex matrices?

  • Sample preparation : Use acetonitrile-based extraction (e.g., QuEChERS) to isolate the compound from biological or environmental samples .
  • Derivatization : Convert the nitrile group to a fluorescent derivative (e.g., via hydrolysis to carboxylic acid) for enhanced detection in LC-MS .
  • Column selection : C18 or phenyl-hexyl columns with sub-2 µm particles improve separation efficiency .

Advanced Research Questions

Q. How does the tautomeric behavior of this compound influence its reactivity in coordination chemistry?

The compound can adopt β-iminoenamine tautomeric forms, stabilized by intramolecular hydrogen bonds. Protonation at the imine nitrogen induces a W-shaped conformation, enabling strong N–H···Cl interactions with counterions. This structural flexibility allows it to act as a bidentate ligand for transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}), forming complexes with potential catalytic activity. X-ray crystallography (e.g., using ORTEP-3 ) is critical for confirming tautomeric states .

Q. What experimental strategies can resolve contradictions in reported π-π stacking interactions for derivatives of this compound?

Discrepancies in centroid-to-centroid distances (e.g., 4.298 Å vs. 5.480 Å in related compounds ) arise from substituent steric effects. To reconcile

  • Crystallographic refinement : Use high-resolution single-crystal X-ray diffraction with SHELXL97 .
  • Computational modeling : DFT calculations (B3LYP/6-311G**) predict preferred conformations and non-covalent interactions.
  • Substituent variation : Compare analogs (e.g., mesityl vs. methyl groups) to quantify steric contributions .

Q. How can researchers investigate the stability of this compound under varying pH and solvent conditions?

  • Accelerated degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral aqueous solutions (40–60°C) and monitor degradation via LC-MS/MS.
  • Degradation products : Identify hydrolyzed products (e.g., 2,6-dimethylaniline) using reference standards .
  • Solvent effects : Compare stability in polar aprotic (acetonitrile) vs. protic (methanol) solvents using UV-Vis kinetics .

Q. What methodologies are recommended for studying the compound’s role in supramolecular assemblies or metal-organic frameworks (MOFs)?

  • Single-crystal X-ray diffraction : Resolve hydrogen-bonding networks (e.g., N–H···Cl chains ).
  • Thermogravimetric analysis (TGA) : Assess thermal stability of coordination polymers.
  • Surface plasmon resonance (SPR) : Probe host-guest interactions with aromatic analytes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.